molecular formula C11H18O3 B13868173 Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate

Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate

Cat. No.: B13868173
M. Wt: 198.26 g/mol
InChI Key: LUFIXPCICCQXAL-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl ester, a ketone, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an esterifying agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ketone and ester groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-oxo-2-cyclohexene-1-carboxylate
  • Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester)
  • Methyl 2-hydroxy-4-oxo-2-cyclohexene-1-carboxylate

Comparison: Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h7,9-10H,4-6H2,1-3H3

InChI Key

LUFIXPCICCQXAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CCC1C(=O)OC

Origin of Product

United States

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